molecular formula C28H22O4 B1593981 [Ethane-1,2-diylbis(oxybenzene-4,1-diyl)]bis(phenylmethanone) CAS No. 5410-01-5

[Ethane-1,2-diylbis(oxybenzene-4,1-diyl)]bis(phenylmethanone)

Cat. No.: B1593981
CAS No.: 5410-01-5
M. Wt: 422.5 g/mol
InChI Key: KVVQXUIGQZPWLT-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

[Ethane-1,2-diylbis(oxybenzene-4,1-diyl)]bis(phenylmethanone) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [Ethane-1,2-diylbis(oxybenzene-4,1-diyl)]bis(phenylmethanone) is used as a precursor for the synthesis of various macrocyclic Schiff base complexes. These complexes exhibit unique electronic and photophysical properties, making them suitable for applications in materials science, including organic electronics and photovoltaics.

Biology and Medicine

Research has shown that derivatives of this compound possess significant anticancer and antimicrobial activities. Studies have demonstrated its effectiveness against various cancer cell lines and its ability to inhibit the growth of both Gram-negative and Gram-positive bacteria.

Industry

In industrial applications, the compound is used in the development of advanced sensor technologies. For example, coated pyrolytic graphite electrodes based on its derivatives have been fabricated for the selective detection of metal ions such as Mn(2+).

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[Ethane-1,2-diylbis(oxybenzene-4,1-diyl)]bis(phenylmethanone) is unique due to its bifunctional nature, allowing it to form complex macrocyclic structures. This property makes it particularly valuable in the synthesis of Schiff base ligands and coordination complexes, which have diverse applications in materials science and medicinal chemistry.

Properties

IUPAC Name

[4-[2-(4-benzoylphenoxy)ethoxy]phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O4/c29-27(21-7-3-1-4-8-21)23-11-15-25(16-12-23)31-19-20-32-26-17-13-24(14-18-26)28(30)22-9-5-2-6-10-22/h1-18H,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVQXUIGQZPWLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCOC3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00279390
Record name [ethane-1,2-diylbis(oxybenzene-4,1-diyl)]bis(phenylmethanone)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5410-01-5
Record name 5410-01-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12558
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [ethane-1,2-diylbis(oxybenzene-4,1-diyl)]bis(phenylmethanone)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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